Antimicrobial Biofilm Inhibition of Zinc Complexes
When complexed with zinc(II), the choice of aminocinnamic acid regioisomer dramatically alters the resulting material's dimensionality and antimicrobial efficacy. A 3D Metal-Organic Framework (MOF) constructed using only 4-aminocinnamic acid, [Zn(4-AC)₂]∙H₂O, demonstrated very good planktonic cell killing and inhibition of biofilm growth against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus [1]. In contrast, a 0D complex [Zn(4-AC)₂(H₂O)₂] and 1D/2D polymers formed with 3-aminocinnamic acid exhibited different, less potent antimicrobial profiles, directly linking the 3D MOF architecture enabled by the 4-amino isomer to enhanced bioactivity [1]. This establishes that 2-aminocinnamic acid, as a distinct regioisomer, is not interchangeable and that the specific isomeric form must be selected for optimal performance in antimicrobial MOF design.
| Evidence Dimension | Antimicrobial Biofilm Inhibition (Qualitative) |
|---|---|
| Target Compound Data | 3D MOF [Zn(4-AC)₂]∙H₂O: 'very good' biofilm inhibition vs. P. aeruginosa, E. coli, S. aureus |
| Comparator Or Baseline | 0D Complex [Zn(4-AC)₂(H₂O)₂] and 1D/2D Polymers [Zn(3-AC)(4-AC)]/[Zn(3-AC)₂]∙2H₂O: inferior antimicrobial profiles |
| Quantified Difference | Not quantified (qualitative comparison only) |
| Conditions | In vitro antimicrobial assays against bacterial planktonic cells and biofilms |
Why This Matters
The specific isomeric form of aminocinnamic acid dictates the dimensionality and antimicrobial performance of its zinc complexes, making 2-aminocinnamic acid a non-substitutable building block for researchers developing advanced antimicrobial MOF materials.
- [1] d'Agostino, S.; et al. From 0D-complex to 3D-MOF: changing the antimicrobial activity of zinc(II) via reaction with aminocinnamic acids. Front. Chem. 2024, 12, 1430457. View Source
